![molecular formula C6H11ClF3NO B2816689 [(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]methanamine;hydrochloride CAS No. 2503155-71-1](/img/structure/B2816689.png)

[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

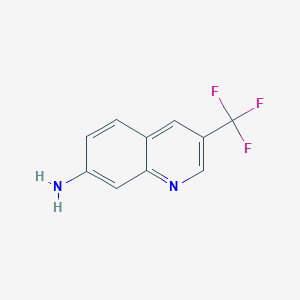

“[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2126178-18-3 . It has a molecular weight of 205.61 . The IUPAC name for this compound is (5-(trifluoromethyl)tetrahydrofuran-2-yl)methanamine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10F3NO.ClH/c7-6(8,9)5-2-1-4(3-10)11-5;/h4-5H,1-3,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Chemical Reactions Analysis

Trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often incorporated into organic motifs through transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Scientific Research Applications

- Trifluoromethyloxolane derivatives have shown promise as potential drug candidates due to their unique chemical properties. Researchers explore their use in designing novel pharmaceuticals, especially in areas like antiviral, antibacterial, and anticancer drug development .

- The trifluoromethyl group plays a crucial role in enhancing the bioactivity of agrochemicals. Scientists investigate its impact on herbicides, fungicides, and insecticides, aiming to improve crop yield and pest resistance .

- Trifluoromethyloxolane-containing polymers exhibit intriguing properties, such as increased hydrophobicity and thermal stability. Researchers explore their use in coatings, adhesives, and specialty materials .

- Trifluoromethylation reactions are essential in synthetic chemistry. Trifluoromethyloxolane serves as a valuable source of trifluoromethyl groups, enabling the synthesis of complex molecules and pharmaceutical intermediates .

- Travoprost, an FDA-approved prostaglandin F receptor agonist used to treat glaucoma, contains a trifluoromethyl group. Researchers study its ocular hypotensive effects and explore related analogues for improved therapeutic outcomes .

- Trifluoromethyloxolane derivatives are useful as internal standards in analytical methods. Scientists employ them for quantification and detection of other compounds, such as environmental pollutants or metabolites.

Pharmaceuticals and Medicinal Chemistry

Agrochemicals and Crop Protection

Materials Science and Polymer Chemistry

Organic Synthesis and Catalysis

Prostaglandin Analogues in Ophthalmology

Environmental and Analytical Chemistry

Safety and Hazards

properties

IUPAC Name |

[(3R,5S)-5-(trifluoromethyl)oxolan-3-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-1-4(2-10)3-11-5;/h4-5H,1-3,10H2;1H/t4-,5+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYKLOCFMYPYCP-JBUOLDKXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1C(F)(F)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CO[C@@H]1C(F)(F)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]methanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene](/img/structure/B2816607.png)

![2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(m-tolyl)piperazin-1-yl)ethanone](/img/structure/B2816608.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2816610.png)

![Methyl 2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2816612.png)

![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-3-methoxybenzenecarboxamide](/img/structure/B2816617.png)

![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide](/img/structure/B2816618.png)

![5-(2-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene](/img/structure/B2816622.png)

![1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B2816625.png)